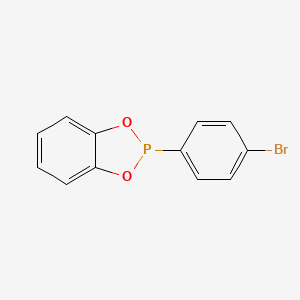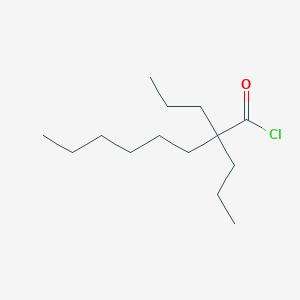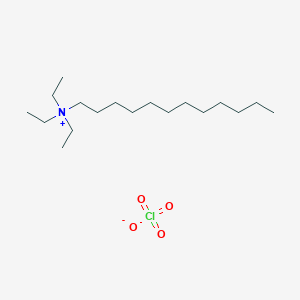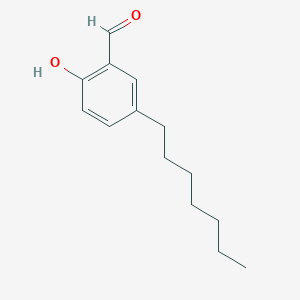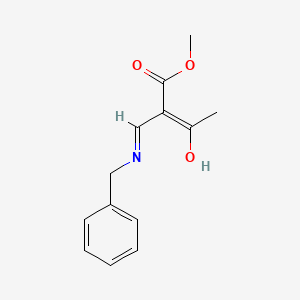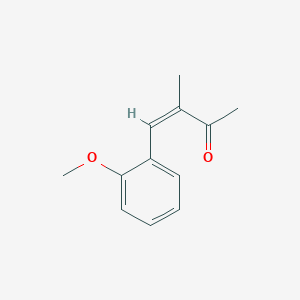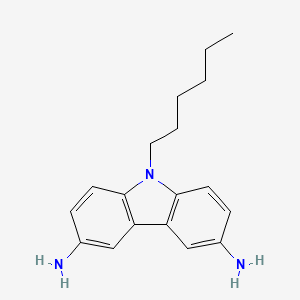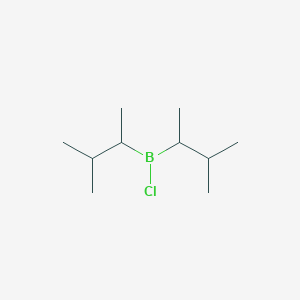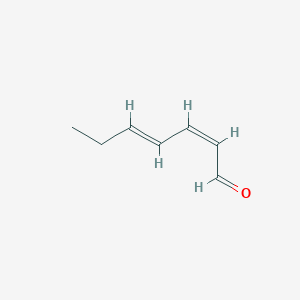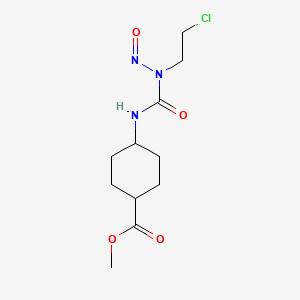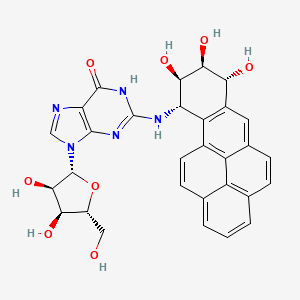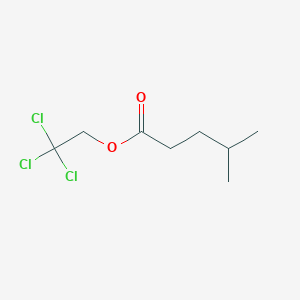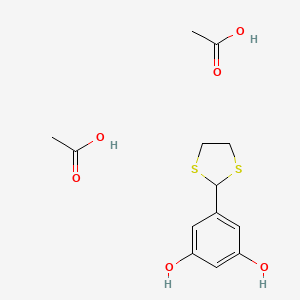
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1,3-dithiolane group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol typically involves the reaction of 1,3-dithiolane-2-methanol with aromatic halides and alcohols through alkylation and esterification reactions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of reagents can make the process more cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: A simpler analog without the benzene ring and hydroxyl groups.
1,3-Dithiane: Similar structure but with a six-membered ring.
Benzenediol: Lacks the dithiolane ring but has similar hydroxyl group substitution.
Uniqueness
Acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol is unique due to the combination of the dithiolane ring and the benzene ring with hydroxyl groups. This structural arrangement provides distinct chemical reactivity and potential for forming stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
60081-19-8 |
|---|---|
Molekularformel |
C13H18O6S2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
acetic acid;5-(1,3-dithiolan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H10O2S2.2C2H4O2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9;2*1-2(3)4/h3-5,9-11H,1-2H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
LDAOSDGOFUFZER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CSC(S1)C2=CC(=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


